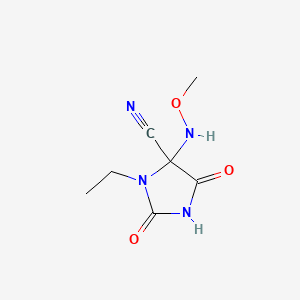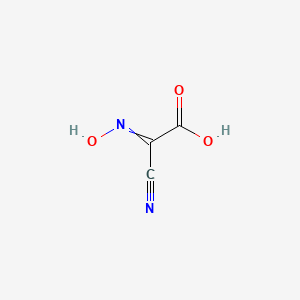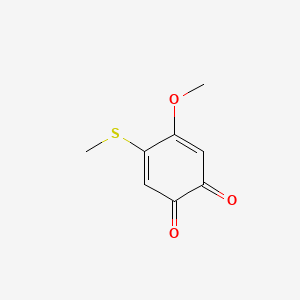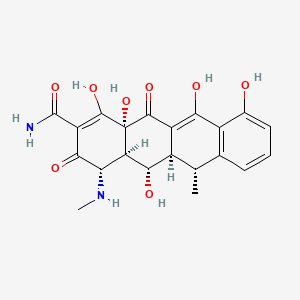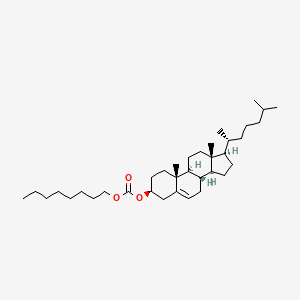
Cholesterol n-Octyl Carbonate
Descripción general
Descripción
Cholesterol n-Octyl Carbonate is a compound with the molecular formula C36H62O3 . It is also known as n-Octyl Carbonic Acid Cholesterol Ester . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
While specific synthesis methods for Cholesterol n-Octyl Carbonate were not found in the search results, cholesterol-based compounds are generally synthesized through esterification reactions .Molecular Structure Analysis
The molecular weight of Cholesterol n-Octyl Carbonate is 542.89 . The structure of this compound is complex, as it is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes .Physical And Chemical Properties Analysis
Cholesterol n-Octyl Carbonate is a solid substance at 20 degrees Celsius . Its solubility in chloroform is described as very faint turbidity . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Drug Delivery Systems
Cholesterol-based compounds like “Cholesterol n-Octyl Carbonate” have been used in the development of drug delivery systems . For instance, hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) have been investigated for their potential as nanovesicles for drug delivery . These lipid/sugar materials demonstrated good stability and well-defined liposomes, making them suitable for biomedical applications .
Bioimaging Applications
Cholesterol-based compounds are also used in bioimaging applications . Their unique properties allow them to be used as markers or contrast agents, enhancing the visibility of biological structures or processes in imaging techniques .
Liquid Crystals
Cholesterol-based compounds, including “Cholesterol n-Octyl Carbonate”, can form liquid crystals . These liquid crystals have various applications in display technology, sensors, and other optical devices .
Gelators
Cholesterol-based compounds can also act as gelators . They can form gels with specific properties, which can be used in various fields such as materials science, medicine, and environmental science .
Membrane Dynamics Study
Cholesterol-based compounds are used to study membrane dynamics . For example, artificial cholesterol derivatives like cholesterol benzoate have been used to investigate the effect on membrane stability . This can provide crucial knowledge for designing innovative drug delivery systems .
Thermo-responsive Biohybrid Vesicles
Cholesterol-based compounds have been used to create thermo-responsive biohybrid vesicles . These vesicles can respond to changes in temperature, which can be useful in controlled drug delivery and other biomedical applications .
Direcciones Futuras
While specific future directions for Cholesterol n-Octyl Carbonate were not found in the search results, research into cholesterol-based compounds is ongoing. For instance, hybrid liposomes composed of cholesterol and other compounds are being investigated for potential use in drug delivery systems .
Mecanismo De Acción
Target of Action
Cholesterol n-Octyl Carbonate is a biochemical compound used in proteomics research . It is known to interact with proteins such as NPC1 and NPC2 , which are involved in the intralysosomal transport and efflux of cholesterol . These proteins play a crucial role in maintaining cellular cholesterol levels and ensuring cell viability, growth, and proliferation .
Mode of Action
The compound’s interaction with its targets involves the binding of cholesterol to the NTD of the NPC1 protein . This binding process is believed to be cooperative among NPC1 and NPC2 in cholesterol transport . The orientation of cholesterol binding to this NPC1 domain is opposite to the way that cholesterol binds to NPC2, supporting the notion that there is cooperation among NPC1 and NPC2 in cholesterol transport .
Biochemical Pathways
Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane, ensuring cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . Regulation of cellular cholesterol levels is tightly controlled via multiple pathways that include de-novo biosynthesis, uptake, recycling, and release . In particular, delivery of extracellular cholesterol to cells is achieved by receptor-mediated uptake of low-density lipoproteins (LDLs) that carry both free and esterified cholesterol .
Pharmacokinetics
It has been documented that lipid-based systems like hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (dppc), cholesterol, and octyl-β-d-glucopyranoside (ogp) could have potential properties to use as nanovesicles for drug delivery .
Result of Action
The result of the compound’s action involves changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance . This is due to the synergistic action of cholesterol and OGP in polar–nonpolar spaces of the DPPC bilayer .
Action Environment
The action of Cholesterol n-Octyl Carbonate is influenced by environmental factors. For instance, the presence of OGP combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . Furthermore, lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDCURYXLLEBIY-MKQVXYPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659875 | |
| Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol n-Octyl Carbonate | |
CAS RN |
15455-82-0 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
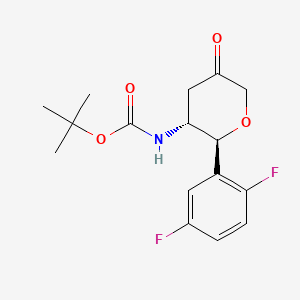
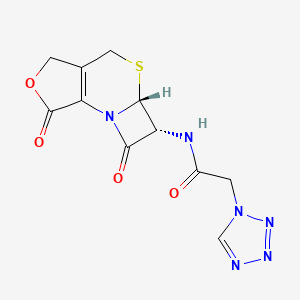
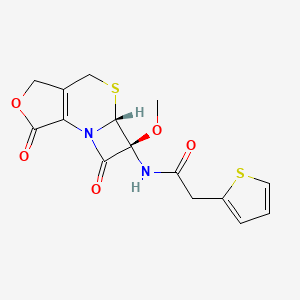
![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)


